2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile 2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 58268-70-5
VCID: VC17003015
InChI: InChI=1S/C17H15BrN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+
SMILES:
Molecular Formula: C17H15BrN2
Molecular Weight: 327.2 g/mol

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

CAS No.: 58268-70-5

Cat. No.: VC17003015

Molecular Formula: C17H15BrN2

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile - 58268-70-5

Specification

CAS No. 58268-70-5
Molecular Formula C17H15BrN2
Molecular Weight 327.2 g/mol
IUPAC Name (Z)-2-(2-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Standard InChI InChI=1S/C17H15BrN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+
Standard InChI Key NSDDBKANKHHKED-SDNWHVSQSA-N
Isomeric SMILES CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Br
Canonical SMILES CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Br

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises two phenyl rings: a 2-bromophenyl group and a 4-(dimethylamino)phenyl group, connected via an acrylonitrile bridge. The nitrile (-C≡N) group at the α-position relative to the double bond introduces significant polarity, influencing reactivity and intermolecular interactions.

Stereoisomerism

Two stereoisomers are documented:

  • (E)-Isomer (CAS 58268-70-5): The bromophenyl and dimethylaminophenyl groups occupy trans positions relative to the double bond.

  • (Z)-Isomer (CAS 1361504-06-4): These groups adopt a cis configuration.

Table 1: Comparative Properties of Stereoisomers

Property(E)-Isomer(Z)-Isomer
CAS Number58268-70-51361504-06-4
IUPAC Name(E)-2-(2-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile(Z)-2-(2-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
SMILESCN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2BrCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Br
StabilityHigher thermal stabilityProne to isomerization

Synthetic Methodologies

Knoevenagel Condensation

The (E)-isomer is synthesized via Knoevenagel condensation between 2-bromophenylacetonitrile and 4-(dimethylamino)benzaldehyde. Reaction conditions include:

  • Solvent: Ethanol or DMF .

  • Catalyst: 5% KOH or piperidine .

  • Temperature: 0–5°C (ice bath) to minimize side reactions .

Example Procedure

  • Dissolve 4-(dimethylamino)benzaldehyde (1.49 g, 0.01 mol) and 2-bromophenylacetonitrile (1.99 g, 0.01 mol) in 30 mL ethanol.

  • Add 10 mL 5% KOH dropwise under stirring.

  • Maintain at 0–5°C for 1 hour, yielding a yellow precipitate.

  • Filter, wash with cold ethanol, and recrystallize .

Yield: >95%.

Stereoselective Synthesis of (Z)-Isomer

The (Z)-isomer is obtained using nickel-catalyzed cross-coupling or photoisomerization of the (E)-isomer. Key parameters:

  • Catalyst: NiCl₂(dppe) enhances stereochemical control.

  • Light Source: UV irradiation (λ = 254 nm) induces cis-trans isomerization.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

  • Nitrile Stretch: Sharp absorption at 2221 cm⁻¹.

  • C=C Stretch: Medium-intensity band near 1640 cm⁻¹ .

  • Aromatic C-H: Peaks at 3020–3080 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR)

Table 2: ¹H NMR Data (DMSO-d₆, δ ppm)

Proton EnvironmentChemical Shift (δ)MultiplicityIntegration
N(CH₃)₂2.98Singlet6H
Aromatic H (ortho to N)6.77Doublet2H
CH=C (trans)7.56Doublet1H
Aromatic H (bromophenyl)7.50–8.02Multiplet4H
=CH (cis)8.12Doublet1H

Mass Spectrometry

  • Molecular Ion Peak: m/z 327 [M]⁺.

  • Fragmentation: Loss of Br (m/z 248) and dimethylamino group (m/z 270) .

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under SNAr conditions:

  • Reagents: Piperidine, K₂CO₃.

  • Solvent: DMF, 80°C, 12 hours.

Example Product: 2-(2-Piperidinophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile.

Cycloaddition Reactions

The acrylonitrile moiety participates in [3+2] cycloadditions with azides to form tetrazoles:

  • Conditions: Cu(I) catalysis, 60°C, 24 hours.

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